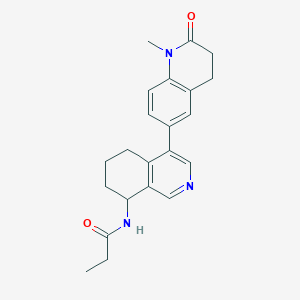

(Rac)-Baxdrostat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25N3O2 |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

N-[4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |

InChI |

InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26) |

InChI Key |

VDEUDSRUMNAXJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Baxdrostat: A Technical Guide to the Mechanism of Action of a Selective Aldosterone Synthase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Baxdrostat (formerly CIN-107 or RO6836191) is a potent, competitive, and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step in aldosterone biosynthesis. Its mechanism of action centers on reducing aldosterone levels, a primary driver of sodium and water retention, which contributes to elevated blood pressure. A defining characteristic of Baxdrostat is its high selectivity for aldosterone synthase over the homologous enzyme 11β-hydroxylase (CYP11B1), which is crucial for cortisol production. This selectivity allows for significant reductions in aldosterone and blood pressure without adversely affecting cortisol levels, thereby avoiding the risks associated with adrenal insufficiency. This document provides a detailed overview of the molecular mechanism, pharmacodynamic effects, and the experimental basis for characterizing Baxdrostat.

Core Mechanism of Action

Baxdrostat exerts its therapeutic effect by directly targeting and inhibiting the enzymatic activity of aldosterone synthase. This enzyme, located in the zona glomerulosa of the adrenal cortex, is responsible for the conversion of 11-deoxycorticosterone to aldosterone. By blocking this pathway, Baxdrostat effectively decreases the production of aldosterone.[1][2]

The consequences of reduced aldosterone levels include:

-

Decreased sodium and water reabsorption in the kidneys.

-

A subsequent reduction in blood volume.

-

Lowering of blood pressure.[1]

This targeted intervention in the Renin-Angiotensin-Aldosterone System (RAAS) addresses a key pathophysiological driver in many forms of hypertension, particularly treatment-resistant hypertension where aldosterone excess is common.[3]

Signaling Pathway and Molecular Target

Baxdrostat's action is precisely located at the terminal end of the adrenal steroidogenesis pathway. The diagram below illustrates this pathway, highlighting the selective inhibition of CYP11B2 and the preservation of the parallel cortisol synthesis pathway.

Quantitative Data: Potency, Selectivity, and Clinical Efficacy

The therapeutic viability of Baxdrostat is underpinned by its potent inhibition of CYP11B2 and its remarkable selectivity over CYP11B1. This has been quantified in both in vitro assays and numerous clinical trials.

In Vitro Potency and Selectivity

Baxdrostat is a competitive inhibitor of aldosterone synthase. Its high selectivity is a key differentiator from earlier-generation inhibitors, which carried a risk of cortisol suppression.[3][4]

| Parameter | Enzyme | Value | Reference |

| Ki (Inhibitor Constant) | CYP11B2 (Aldosterone Synthase) | 13 nM | [5][6] |

| Selectivity Ratio | CYP11B1 / CYP11B2 | >100-fold | [5][7][8] |

Clinical Pharmacodynamic Effects (Phase 2 & 3 Data)

Clinical trials have consistently demonstrated a dose-dependent reduction in both blood pressure and aldosterone levels, with a corresponding increase in plasma renin activity, confirming on-target engagement. Crucially, cortisol levels remain unaffected.

Table 2: Blood Pressure Reductions in Patients with Resistant Hypertension

| Trial | Dose | Placebo-Adjusted Systolic BP Reduction | Reference |

|---|---|---|---|

| BrigHTN (Phase 2) | 0.5 mg | -11.0 mmHg | [7][9] |

| 1.0 mg | -16.4 mmHg | [7][9] | |

| 2.0 mg | -20.3 mmHg (absolute reduction) | [7][9] | |

| BaxHTN (Phase 3) | 1.0 mg | -8.7 mmHg | [10] |

| 2.0 mg | -9.8 mmHg | [10] |

| Bax24 (Phase 3) | 2.0 mg | -14.0 mmHg (24-hr ambulatory SBP) |[4] |

Table 3: Key Biomarker Changes from the BrigHTN Trial

| Parameter | 0.5 mg Dose | 1.0 mg Dose | 2.0 mg Dose | Reference |

|---|---|---|---|---|

| Change in Serum Aldosterone | -3.0 ng/dL | Not Reported | -4.9 ng/dL | |

| Change in Plasma Renin Activity | +3.6 ng/mL/hr | +5.0 ng/mL/hr | +13.8 ng/mL/hr |

| Change in Serum Cortisol | No significant reduction | No significant reduction | No significant reduction | |

Experimental Protocols and Methodologies

The characterization of Baxdrostat's mechanism of action relies on specific and validated experimental procedures, from in vitro enzyme kinetics to large-scale clinical trials.

In Vitro Enzyme Inhibition Assay for Selectivity Determination

Objective: To determine the inhibitor constant (Ki) of Baxdrostat for human CYP11B2 and CYP11B1 to establish potency and selectivity.

Methodology:

-

Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes are expressed in a suitable host system (e.g., V79 Chinese hamster lung cells).

-

Substrate: A specific substrate for the enzymes, such as 11-deoxycorticosterone (for CYP11B2) or 11-deoxycortisol (for CYP11B1), is used.

-

Incubation: The recombinant enzymes are incubated in a buffer system with varying concentrations of the substrate and Baxdrostat.

-

Reaction: The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Quantification: The reaction is stopped, and the product (e.g., aldosterone or cortisol) is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Enzyme kinetics are analyzed using Michaelis-Menten plots and appropriate models (e.g., Cheng-Prusoff equation) to calculate the IC50 and Ki values.

-

Selectivity Calculation: The selectivity ratio is determined by dividing the Ki for CYP11B1 by the Ki for CYP11B2.

Clinical Trial Protocol Summary: The BrigHTN Phase 2 Study

Objective: To evaluate the efficacy and safety of different doses of Baxdrostat in patients with treatment-resistant hypertension.

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 248 patients with blood pressure not controlled despite being on stable doses of at least three antihypertensive agents, including a diuretic.

-

Intervention: Patients were randomized to receive once-daily oral Baxdrostat (0.5 mg, 1 mg, or 2 mg) or a placebo for 12 weeks.

-

Primary Endpoint: Change from baseline in systolic blood pressure.

-

Secondary Endpoints: Change in diastolic blood pressure, and changes in plasma aldosterone and renin activity.

-

Safety Monitoring: Included monitoring of serum potassium and cortisol levels to assess for hyperkalemia and adrenal insufficiency, respectively.

Logical Framework of Action

The clinical benefits of Baxdrostat are a direct result of its precise molecular action, flowing through a clear cause-and-effect pathway from enzyme inhibition to physiological response.

Conclusion

(Rac)-Baxdrostat operates via a highly specific and potent mechanism of action: the selective inhibition of aldosterone synthase (CYP11B2). This targeted approach allows for effective reduction of aldosterone levels and, consequently, blood pressure, without impacting the critical cortisol synthesis pathway. The robust quantitative data from in vitro studies and large-scale clinical trials confirm its efficacy and safety profile, positioning Baxdrostat as a promising therapeutic agent for patient populations with hypertension driven by aldosterone excess.

References

- 1. Aldosterone synthase inhibition with LCI699: a proof-of-concept study in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Baxdrostat (CIN-107, RO6836191) | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. baxdrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Aldosterone synthase inhibitor(Target Medicals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

(Rac)-Baxdrostat: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Baxdrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. Elevated aldosterone levels are a significant contributor to the pathophysiology of hypertension and other cardiovascular and renal diseases. By specifically targeting aldosterone production, Baxdrostat offers a novel therapeutic approach for treatment-resistant hypertension and related conditions. This document provides an in-depth technical overview of the discovery, mechanism of action, and chemical synthesis of this compound, compiling key quantitative data and detailed experimental methodologies for the scientific community.

Discovery and Rationale

The discovery of Baxdrostat was driven by the need for a novel antihypertensive agent that could overcome the limitations of existing therapies, particularly for patients with treatment-resistant hypertension.[1] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and aldosterone, its terminal hormone, plays a central role in sodium and water retention.[2] While mineralocorticoid receptor (MR) antagonists exist, they can be associated with side effects such as hyperkalemia and hormonal disturbances.[3] Baxdrostat was developed as a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone biosynthesis.[3] This targeted approach aims to reduce aldosterone levels directly at their source, thereby offering a more specific and potentially better-tolerated treatment option.[2]

Baxdrostat, also known as CIN-107, has demonstrated high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol synthesis.[3] This selectivity is crucial for avoiding the adrenal insufficiency that can be associated with non-selective inhibitors.

Mechanism of Action

Baxdrostat exerts its therapeutic effect by potently and selectively inhibiting the enzyme aldosterone synthase (CYP11B2).[3] This enzyme is a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex.[3] It catalyzes the conversion of 11-deoxycorticosterone to aldosterone through a three-step process. By inhibiting CYP11B2, Baxdrostat effectively blocks the production of aldosterone, leading to a dose-dependent reduction in plasma and urine aldosterone levels.[3] This, in turn, reduces sodium and water reabsorption in the kidneys, resulting in lower blood pressure.[2]

The high selectivity of Baxdrostat for CYP11B2 over CYP11B1 ensures that the production of cortisol, a vital glucocorticoid, is not significantly affected at therapeutic doses.[3]

Signaling Pathway of Aldosterone Synthesis and Inhibition by Baxdrostat

References

(Rac)-Baxdrostat Enantiomers: A Technical Deep Dive into Stereoselective Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of the enantiomers of (Rac)-Baxdrostat, a potent and selective inhibitor of aldosterone synthase (CYP11B2). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of the stereospecificity of Baxdrostat's mechanism of action.

Baxdrostat, also known as CIN-107 and formerly RO6836191, has emerged as a promising therapeutic agent for treatment-resistant hypertension.[1][2] Its efficacy stems from the targeted inhibition of aldosterone synthase, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for the final step of aldosterone synthesis.[1][3] Elevated aldosterone levels are a known contributor to hypertension and cardiovascular disease. By selectively blocking this enzyme, Baxdrostat reduces aldosterone production without significantly affecting cortisol levels, a crucial advantage over less selective inhibitors.[1][4]

Stereoselectivity of Biological Activity

Baxdrostat is the (R)-enantiomer of the racemic compound. Preclinical studies have demonstrated that the inhibitory activity against aldosterone synthase resides almost exclusively in the (R)-enantiomer.

Table 1: Comparative Inhibitory Activity of Baxdrostat Enantiomers against Aldosterone Synthase (CYP11B2)

| Compound | Enantiomer | Aldosterone Synthase (CYP11B2) Inhibition (Ki, nmol/L) | Selectivity over 11β-Hydroxylase (CYP11B1) |

| Baxdrostat | (R) | 13 | >100-fold |

| (S) | Data not publicly available, inferred to be significantly less active | Not applicable |

Data sourced from Bogman et al., 2017.[4] The activity of the (S)-enantiomer is not explicitly quantified in the primary literature but is understood to be negligible based on the development of the (R)-enantiomer as the therapeutic agent.

The profound difference in activity between the enantiomers underscores the critical importance of stereochemistry in the interaction between Baxdrostat and the active site of the CYP11B2 enzyme.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

The determination of the inhibitory potency (Ki) of Baxdrostat enantiomers against human aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) was performed as described in preclinical studies.[4]

Objective: To quantify the inhibitory constant (Ki) of each enantiomer for CYP11B2 and CYP11B1.

Methodology:

-

Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes expressed in a suitable host system (e.g., baculovirus-infected insect cells or E. coli).

-

Substrate: 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.

-

Incubation: The enzymes were incubated with the substrate and varying concentrations of the test compounds (Baxdrostat enantiomers).

-

Detection: The formation of the product (aldosterone for CYP11B2 and cortisol for CYP11B1) was quantified using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The inhibitory constant (Ki) was calculated using appropriate enzyme kinetic models, such as the Cheng-Prusoff equation, from the IC50 values obtained at different substrate concentrations.

Chiral Separation of this compound

The separation of the (R)- and (S)-enantiomers of Baxdrostat is a crucial step for their individual biological evaluation. While specific details for Baxdrostat are proprietary, a general workflow for chiral separation using High-Performance Liquid Chromatography (HPLC) is outlined below.

Objective: To isolate the individual (R)- and (S)-enantiomers from the racemic mixture.

Methodology:

-

Stationary Phase: A chiral stationary phase (CSP) capable of enantioselective interaction is used. Common CSPs include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

-

Mobile Phase: An optimized mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), is used to achieve separation.

-

Detection: A UV detector is commonly used to monitor the elution of the enantiomers.

-

Fraction Collection: The eluent corresponding to each separated enantiomeric peak is collected.

-

Purity Analysis: The enantiomeric purity of the collected fractions is confirmed using analytical chiral HPLC.

Visualizing the Mechanism and Workflow

Renin-Angiotensin-Aldosterone System (RAAS) and Baxdrostat's Point of Intervention

Caption: Baxdrostat inhibits Aldosterone Synthase (CYP11B2).

Experimental Workflow for Enantiomer Activity Assessment

Caption: Workflow for evaluating enantiomer bioactivity.

Conclusion

The biological activity of Baxdrostat is highly stereospecific, with the (R)-enantiomer being the potent inhibitor of aldosterone synthase. This technical guide provides a foundational understanding of this stereoselectivity, supported by available quantitative data and outlined experimental methodologies. Further research and public disclosure of the inhibitory activity of the (S)-enantiomer would provide a more complete picture of the structure-activity relationship. The continued development of Baxdrostat underscores the importance of chiral chemistry in modern drug design for achieving targeted and selective pharmacological effects.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]

- 4. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (Rac)-Baxdrostat: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Baxdrostat is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). By specifically targeting the final step in aldosterone synthesis, Baxdrostat offers a novel therapeutic approach for managing conditions associated with aldosterone excess, most notably treatment-resistant and uncontrolled hypertension. Its high selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1) minimizes the risk of off-target effects on cortisol production, a significant limitation of earlier-generation aldosterone synthase inhibitors. This technical guide provides a comprehensive overview of the pharmacological profiling of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Introduction

Hypertension is a leading preventable cause of cardiovascular disease, stroke, and kidney failure worldwide. A significant subset of hypertensive patients remains uncontrolled despite treatment with multiple antihypertensive agents, a condition known as resistant hypertension. Elevated aldosterone levels are increasingly recognized as a key contributor to the pathophysiology of resistant hypertension, driving sodium and water retention, endothelial dysfunction, and fibrosis.[1][2] Baxdrostat emerges as a promising therapeutic agent by directly inhibiting aldosterone production at its source.[3][4] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the pharmacological properties of this compound.

Mechanism of Action

Baxdrostat is a competitive inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex.[3][5] This inhibition leads to a dose-dependent reduction in plasma and urine aldosterone concentrations.[6] Due to its high selectivity, Baxdrostat does not significantly affect the activity of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis.[1][7] This selective mode of action is crucial for avoiding the adrenal insufficiency and other steroidogenic adverse effects associated with non-selective inhibitors.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and Baxdrostat's Point of Intervention

Caption: Baxdrostat inhibits CYP11B2, blocking aldosterone synthesis.

Selectivity Profile

The selectivity of Baxdrostat for CYP11B2 over CYP11B1 is a key feature that distinguishes it from earlier aldosterone synthase inhibitors. Preclinical and early clinical studies have demonstrated a high selectivity ratio, which translates to a minimal effect on cortisol production.

| Target Enzyme | Inhibition Parameter | Value | Selectivity Ratio (CYP11B1/CYP11B2) | Reference |

| Aldosterone Synthase (CYP11B2) | Ki | 13 nM | - | [5] |

| 11β-hydroxylase (CYP11B1) | Ki | >1300 nM | >100-fold | [5][8] |

Note: While a comprehensive screen against a wider panel of CYP enzymes and other potential off-targets is not publicly available in full detail, the existing data strongly support the high selectivity of Baxdrostat for CYP11B2. In a Phase 1 study, increases in the precursor levels of 11-deoxycorticosterone and 11-deoxycortisol, which would indicate off-target CYP11B1 inhibition, were only observed at a high dose of ≥90 mg.[9]

Pharmacokinetics

The pharmacokinetic profile of Baxdrostat supports once-daily oral administration.

| Parameter | Value | Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | Healthy Volunteers | [6] |

| Mean Half-life (t1/2) | 26 - 31 hours | Healthy Volunteers | [6] |

| Dose Proportionality | Plasma levels increase proportionally with ascending doses | Healthy Volunteers | [6] |

| Effect of Renal Impairment | No significant impact on systemic exposure or clearance | Patients with varying degrees of renal function | [7] |

Pharmacodynamics

Baxdrostat demonstrates a clear dose-dependent effect on the RAAS, consistent with its mechanism of action.

| Parameter | Effect | Dose | Population | Reference |

| Plasma Aldosterone | Dose-dependent reduction (approx. 51-73% on day 10) | ≥1.5 mg | Healthy Volunteers | [6] |

| Plasma Cortisol | No meaningful impact | Multiple doses | Healthy Volunteers | [6] |

| Plasma Sodium | Mild dose-dependent decreases | Multiple doses | Healthy Volunteers | [6] |

| Plasma Potassium | Mild dose-dependent increases | Multiple doses | Healthy Volunteers | [6] |

Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy of Baxdrostat in lowering blood pressure in patients with resistant and uncontrolled hypertension.

Phase 2 BrigHTN Trial (NCT04519658)

| Parameter | Placebo | 0.5 mg Baxdrostat | 1 mg Baxdrostat | 2 mg Baxdrostat | Reference |

| Change in Systolic Blood Pressure (mmHg) | -9.4 | -12.1 | -17.5 | -20.3 | [1] |

| Placebo-Adjusted Change in SBP (mmHg) | - | -2.7 | -8.1 (p=0.003) | -11.0 (p<0.001) | [1] |

| Change in Diastolic Blood Pressure (mmHg) | - | - | - | -5.2 (secondary endpoint met) | [3] |

Phase 3 BaxHTN Trial (NCT06034743)

| Parameter | Placebo | 1 mg Baxdrostat | 2 mg Baxdrostat | Reference |

| Absolute Reduction in Seated SBP (mmHg) | -5.8 | -14.5 | -15.7 | [2] |

| Placebo-Adjusted Reduction in Seated SBP (mmHg) | - | -8.7 (p<0.001) | -9.8 (p<0.001) | [2] |

| 24-hour Ambulatory SBP Reduction (mmHg) (2mg dose) | - | - | -16.9 | [2] |

| Nighttime Ambulatory SBP Reduction (mmHg) (pooled doses) | - | - | -11.7 | [2] |

Phase 3 Bax24 Trial (NCT06168409)

| Parameter | Placebo | 2 mg Baxdrostat | Reference |

| Placebo-Adjusted Reduction in 24-hour Ambulatory SBP (mmHg) | - | -14.0 (p<0.0001) | [8] |

| Patients Achieving 24-hour SBP <130 mmHg (%) | 17% | 71% | [8] |

Experimental Protocols

Detailed experimental protocols are critical for the interpretation and replication of scientific findings. The following sections outline the methodologies employed in key studies of Baxdrostat.

In Vitro Enzyme Inhibition Assay (General Protocol)

While a specific, detailed public protocol for Baxdrostat's enzyme inhibition assay is not available, a general methodology can be inferred from standard practices in the field.

Caption: Workflow for in vitro enzyme inhibition assay.

Methodology:

-

Enzyme Source: Recombinant human CYP11B2 and CYP11B1 expressed in a suitable cell line.

-

Substrate: A known substrate for the enzyme, such as 11-deoxycorticosterone.

-

Inhibitor: this compound at a range of concentrations.

-

Procedure: The enzyme, substrate, and inhibitor are incubated together under optimized conditions (e.g., temperature, pH, co-factors).

-

Detection: The formation of the product (e.g., aldosterone for CYP11B2, corticosterone for CYP11B1) is quantified using a sensitive analytical method such as LC-MS/MS.

-

Analysis: The rate of product formation at each inhibitor concentration is used to calculate the IC50 and subsequently the Ki value.

Phase 2 BrigHTN Trial (NCT04519658) Protocol

Objective: To evaluate the efficacy and safety of different doses of Baxdrostat in patients with treatment-resistant hypertension.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial.[6]

Patient Population:

-

Inclusion Criteria: Adults (≥18 years) with a mean seated blood pressure of ≥130/80 mmHg despite stable treatment with at least three antihypertensive agents, including a diuretic.[6]

-

Exclusion Criteria: Mean seated systolic blood pressure ≥180 mmHg or diastolic blood pressure ≥110 mmHg, estimated glomerular filtration rate (eGFR) <45 mL/min/1.73 m², and uncontrolled diabetes.[6]

Treatment:

-

Patients were randomized to receive once-daily oral Baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks.[10]

Endpoints:

-

Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[10]

-

Secondary and Exploratory Endpoints: Changes in diastolic blood pressure, plasma aldosterone and cortisol levels, and plasma renin activity.[11]

Caption: BrigHTN Phase 2 clinical trial workflow.

Phase 3 BaxHTN Trial (NCT06034743) Protocol

Objective: To confirm the efficacy and safety of Baxdrostat in a larger population of patients with uncontrolled or resistant hypertension.

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]

Patient Population:

-

Inclusion Criteria: Adults (≥18 years) with a mean seated SBP of ≥140 mmHg to <170 mmHg despite stable treatment with two or more (for uncontrolled) or three or more (for resistant) antihypertensive agents, including a diuretic.[9]

Treatment:

-

Following a placebo run-in period, patients were randomized (1:1:1) to receive once-daily oral Baxdrostat (1 mg or 2 mg) or placebo for 12 weeks. The trial also included longer-term open-label and randomized withdrawal periods.[9]

Endpoints:

-

Primary Endpoint: Change from baseline in mean seated systolic blood pressure at Week 12.[9]

-

Secondary Endpoints: Included assessments of long-term efficacy and safety.[9]

Phase 3 Bax24 Trial (NCT06168409) Protocol

Objective: To evaluate the effect of Baxdrostat on 24-hour ambulatory blood pressure in patients with resistant hypertension.

Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

-

Inclusion Criteria: Adults (≥18 years) with resistant hypertension, defined as a seated SBP between 140 and 169 mmHg despite treatment with at least three antihypertensive medications.

Treatment:

-

Patients were randomized to receive once-daily oral Baxdrostat 2 mg or placebo for a 12-week double-blind treatment period.

Endpoints:

-

Primary Endpoint: Change from baseline in ambulatory 24-hour average systolic blood pressure at Week 12.[8]

Conclusion

This compound is a highly selective and potent aldosterone synthase inhibitor with a favorable pharmacokinetic and pharmacodynamic profile. Extensive clinical trials have demonstrated its ability to significantly reduce blood pressure in patients with difficult-to-treat hypertension. Its targeted mechanism of action, which spares cortisol synthesis, represents a significant advancement in the management of aldosterone-mediated cardiovascular diseases. Further research and long-term outcome studies will continue to delineate the full therapeutic potential of this promising new agent.

References

- 1. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]

- 3. researchgate.net [researchgate.net]

- 4. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating phase II results of Baxdrostat, an aldosterone synthase inhibitor for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. baxdrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension [astrazeneca.com]

- 8. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Baxdrostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]

in vitro characterization of (Rac)-Baxdrostat isomers

An In-Depth Technical Guide to the In Vitro Characterization of (Rac)-Baxdrostat Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baxdrostat (formerly RO6836191 or CIN-107) is a potent, non-steroidal, and highly selective inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the renin-angiotensin-aldosterone system. By selectively blocking the final step in aldosterone synthesis, Baxdrostat represents a promising therapeutic agent for managing conditions exacerbated by aldosterone excess, such as resistant hypertension and chronic kidney disease.[1][2][3] Baxdrostat is a chiral molecule, and while the (R)-enantiomer has been identified as the clinically developed active compound, a comprehensive, direct comparison of the in vitro pharmacological profiles of its individual isomers is not extensively detailed in publicly available literature.[4] This guide synthesizes the known in vitro characteristics of Baxdrostat, provides detailed experimental protocols for its characterization, and illustrates key pathways and workflows relevant to its development.

Introduction: Aldosterone Synthesis and the Rationale for Selective Inhibition

Aldosterone is a mineralocorticoid hormone synthesized in the adrenal cortex that plays a crucial role in regulating blood pressure by modulating salt and water homeostasis.[4][5] Its synthesis from 11-deoxycorticosterone is catalyzed by the mitochondrial cytochrome P450 enzyme, aldosterone synthase, which is encoded by the CYP11B2 gene.[5][6] A significant challenge in targeting CYP11B2 is its high sequence homology (93%) with 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[7][8] Non-selective inhibition can lead to adrenal insufficiency, a serious side effect.[9]

Baxdrostat was engineered for high selectivity for CYP11B2 over CYP11B1, thereby reducing aldosterone production without significantly impacting cortisol levels.[6][8][10] Understanding the in vitro properties of its stereoisomers is critical for optimizing drug development, as enantiomers can exhibit vastly different pharmacological and pharmacokinetic profiles.

In Vitro Pharmacological Profile of Baxdrostat

Preclinical studies have established Baxdrostat as a potent and competitive inhibitor of human aldosterone synthase.[7] The high selectivity is a key feature, minimizing the risk of off-target effects on cortisol production.

Quantitative Inhibition Data

The following table summarizes the key quantitative data from in vitro studies. The data for RO6836191 is presumed to be for the active (R)-enantiomer, which was advanced into clinical trials.

| Parameter | Target Enzyme | Value | Species | Assay System | Reference |

| Ki | Human CYP11B2 | 13 nM | Human | Recombinant enzyme in leiomyoblastoma cells | [7] |

| Selectivity Ratio | CYP11B2 vs. CYP11B1 | >100-fold | Human | Recombinant enzyme in leiomyoblastoma cells | [7][11] |

| IC50 | Aldosterone Production | 0.063 µM (63 nM) | Human | Primary cells from Aldosterone-Producing Adenoma | [12] |

| IC50 | Cortisol Production | >10 µM (weaker than osilodrostat) | Human | Primary cells from Cortisol-Producing Tumors | [12] |

Key Experimental Methodologies

The characterization of Baxdrostat isomers relies on robust in vitro assays that measure the inhibition of CYP11B2 and CYP11B1. The following is a representative protocol synthesized from established methodologies for testing aldosterone synthase inhibitors.[9][13]

Protocol: In Vitro Inhibition of Human CYP11B2 and CYP11B1

Objective: To determine the potency (IC50) and selectivity of (R)- and (S)-Baxdrostat against recombinant human aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1).

1. Materials and Reagents:

-

Enzyme Source: Stably transfected mammalian cells (e.g., human renal leiomyoblastoma or V79MZ cells) expressing recombinant human CYP11B2 or CYP11B1, along with the necessary electron transfer partners, human adrenodoxin and adrenodoxin reductase.[5][7][13] Cell homogenates are prepared from these cells.

-

Test Compounds: (R)-Baxdrostat and (S)-Baxdrostat, dissolved in DMSO to create stock solutions.

-

Substrates: 11-deoxycorticosterone (for CYP11B2 assay) and 11-deoxycortisol (for CYP11B1 assay).

-

Cofactor: NADPH.

-

Assay Buffer: Potassium phosphate buffer with appropriate pH (e.g., 7.4).

-

Quenching Solution: Acetonitrile or methanol containing an internal standard for mass spectrometry.

2. Assay Procedure:

-

Prepare serial dilutions of the Baxdrostat isomers in DMSO, followed by a further dilution in the assay buffer.

-

In a 96-well plate, add the enzyme homogenate (for either CYP11B2 or CYP11B1).

-

Add the diluted test compounds to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at 37°C for approximately 10 minutes.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (11-deoxycorticosterone for CYP11B2 or 11-deoxycortisol for CYP11B1) and NADPH. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for the respective enzyme.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the cold quenching solution.

3. Detection and Data Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the product (aldosterone for the CYP11B2 assay, cortisol for the CYP11B1 assay) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

The selectivity index is calculated by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

Signaling Pathway and Mechanism of Action

Baxdrostat exerts its effect by competitively inhibiting CYP11B2, the enzyme responsible for the final three steps in converting 11-deoxycorticosterone into aldosterone. The diagram below illustrates this critical position in the steroidogenesis pathway and the high selectivity of Baxdrostat, which spares the parallel cortisol synthesis pathway.

References

- 1. Development of test systems for the discovery of selective human aldosterone synthase (CYP11B2) and 11beta-hydroxylase (CYP11B1) inhibitors. Discovery of a new lead compound for the therapy of congestive heart failure, myocardial fibrosis and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Aldosterone Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SUN-245 In Vitro Study of the Effects of the Novel Aldosterone Synthase Inhibitor Baxdrostat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Baxdrostat: A Deep Dive into its High Selectivity for Aldosterone Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Baxdrostat, also known as CIN-107 or RO6836191, is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2][3] This novel therapeutic agent is under investigation for the treatment of conditions characterized by aldosterone excess, such as resistant hypertension and primary aldosteronism.[4][5][6] The clinical utility of Baxdrostat lies in its ability to directly suppress aldosterone production, a key driver of sodium and water retention, which in turn contributes to elevated blood pressure.[1][4] A critical feature of Baxdrostat is its high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis.[2][7] This selectivity is paramount to avoiding the significant side effects associated with cortisol deficiency.[7][8]

Mechanism of Action and Signaling Pathway

Baxdrostat exerts its therapeutic effect by competitively inhibiting aldosterone synthase (CYP11B2) in the zona glomerulosa of the adrenal cortex.[2] CYP11B2 is a mitochondrial cytochrome P450 enzyme that catalyzes the terminal steps of aldosterone biosynthesis. By blocking this enzyme, Baxdrostat effectively reduces the production of aldosterone, leading to decreased sodium and water reabsorption in the kidneys and a subsequent lowering of blood pressure.[1][4]

The high selectivity of Baxdrostat for CYP11B2 is crucial. The enzyme responsible for cortisol synthesis, CYP11B1, shares over 90% sequence homology with CYP11B2, making the development of selective inhibitors challenging.[7][9] Non-selective inhibition can lead to adrenal insufficiency due to the suppression of cortisol production.[9] Baxdrostat was specifically engineered to have a high selectivity ratio, thereby minimizing its impact on the cortisol synthesis pathway.[8]

Caption: Mechanism of action of this compound in the adrenal cortex.

Selectivity Profile of this compound

The selectivity of Baxdrostat for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1) has been quantified in preclinical studies. In vitro experiments have demonstrated that Baxdrostat is a potent and competitive inhibitor of CYP11B2 with a significantly lower affinity for CYP11B1.

| Enzyme Target | Species | Inhibition Constant (Ki) | Selectivity Ratio (CYP11B1 Ki / CYP11B2 Ki) |

| CYP11B2 (Aldosterone Synthase) | Human | 13 nM[10] | >100-fold[9][10] |

| CYP11B1 (11β-Hydroxylase) | Human | >1300 nM (estimated)[10] | |

| CYP11B2 (Aldosterone Synthase) | Cynomolgus Monkey | - | >800-fold[10] |

| CYP11B1 (11β-Hydroxylase) | Cynomolgus Monkey | - |

Note: The exact Ki for human CYP11B1 was not explicitly stated but is inferred from the reported >100-fold selectivity.

This high degree of selectivity is a key differentiating factor for Baxdrostat compared to earlier, less selective aldosterone synthase inhibitors, which were associated with off-target inhibition of cortisol synthesis.[7]

Experimental Protocols

The in vitro selectivity of Baxdrostat was determined using a cellular enzyme assay.[10] The key components of the experimental protocol are outlined below:

1. Cell Lines and Enzyme Expression:

-

Human renal leiomyoblastoma cells (ATCC CRL1440) were utilized.[10]

-

These cells were engineered to express recombinant human or cynomolgus monkey CYP11B1 and CYP11B2 enzymes.[10]

-

The use of recombinant enzymes allows for the specific assessment of inhibition of each target enzyme in a controlled cellular environment.

2. Inhibition Assay:

-

The production of either aldosterone (for CYP11B2) or cortisol (for CYP11B1) was measured in the presence of their respective substrates.[10]

-

Varying concentrations of Baxdrostat were added to the cell cultures to determine the concentration-dependent inhibition of each enzyme.

-

The data was used to calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for each enzyme.

3. Selectivity Determination:

-

The selectivity ratio was calculated by dividing the Ki or IC50 value for CYP11B1 by the corresponding value for CYP11B2.[11]

-

A higher ratio indicates greater selectivity for CYP11B2.

Clinical Significance of Selectivity

The high selectivity of Baxdrostat for aldosterone synthase has been corroborated in clinical trials. In studies involving patients with resistant hypertension, Baxdrostat demonstrated a dose-dependent reduction in plasma aldosterone levels without significantly affecting cortisol levels.[2][6] This favorable safety profile, particularly the absence of adrenocortical insufficiency, is a direct consequence of its selective mechanism of action.[7] The ability to effectively lower aldosterone without disrupting the hypothalamic-pituitary-adrenal axis is a significant advancement in the development of therapies for aldosterone-mediated diseases.

Conclusion

This compound is a highly selective inhibitor of aldosterone synthase (CYP11B2), demonstrating a greater than 100-fold selectivity over the cortisol-producing enzyme CYP11B1 in vitro.[9][10] This high degree of selectivity, established through rigorous in vitro cellular assays, translates to a targeted therapeutic effect in vivo, effectively lowering aldosterone levels without impacting cortisol production. The favorable safety and efficacy profile of Baxdrostat in clinical trials underscores the importance of its selective mechanism of action and positions it as a promising novel treatment for resistant hypertension and other disorders driven by aldosterone excess.[5][6]

References

- 1. How does Baxdrostat work? | ERGSY [ergsy.com]

- 2. mdpi.com [mdpi.com]

- 3. baxdrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. What is Baxdrostat used for? [synapse.patsnap.com]

- 5. xtalks.com [xtalks.com]

- 6. researchgate.net [researchgate.net]

- 7. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Baxdrostat Binding Sites: A Structural and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Baxdrostat ((Rac)-N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide) is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By specifically targeting CYP11B2, Baxdrostat effectively reduces aldosterone production, offering a promising therapeutic approach for treatment-resistant hypertension and other aldosterone-mediated diseases.[1][3] This technical guide provides a comprehensive overview of the structural analysis of Baxdrostat's binding to its target, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. While an experimental co-crystal structure of Baxdrostat and CYP11B2 is not publicly available, this guide leverages in silico modeling data and information from related inhibitor-enzyme complexes to elucidate the probable binding interactions.

Introduction to Baxdrostat and its Mechanism of Action

Baxdrostat is a next-generation aldosterone synthase inhibitor engineered for high selectivity for CYP11B2 over CYP11B1, the enzyme responsible for cortisol synthesis.[2][4] This selectivity, reported to be over 100-fold, minimizes the risk of off-target hormonal effects that have challenged earlier generations of aldosterone synthase inhibitors.[3][5] The primary mechanism of action involves the direct inhibition of the CYP11B2 enzyme, which catalyzes the final, rate-limiting steps in aldosterone biosynthesis.[2] This leads to a dose-dependent reduction in plasma and urine aldosterone concentrations, resulting in decreased sodium and water retention and a subsequent lowering of blood pressure.[2][5]

Aldosterone Synthesis Signaling Pathway

The synthesis of aldosterone is a critical component of the RAAS, which regulates blood pressure and electrolyte balance. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure or blood volume. Renin cleaves angiotensinogen to angiotensin I, which is then converted to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II stimulates the adrenal cortex to produce and release aldosterone. Baxdrostat intervenes at the final stage of this pathway.

Structural Analysis of the Baxdrostat Binding Site

In the absence of an experimental crystal structure of a Baxdrostat-CYP11B2 complex, computational methods such as molecular docking and molecular dynamics simulations have provided valuable insights into the binding interactions.[6] These studies utilize homology models of CYP11B2, often based on the crystal structures of the enzyme in complex with other ligands like the substrate deoxycorticosterone or the inhibitor fadrozole.[7]

In silico docking studies suggest that Baxdrostat binds within the active site of CYP11B2, a hydrophobic cavity that accommodates the steroid substrate.[6][7] The binding is likely stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. While specific residue interactions for Baxdrostat are not definitively published, analysis of the CYP11B2 active site from existing crystal structures reveals important residues for ligand binding, including F130, F487, and I488, which contribute to the hydrophobic environment, and T318.[7]

Quantitative Data on Baxdrostat Binding and Activity

The following tables summarize the available quantitative data for Baxdrostat's binding affinity, in silico binding energy, and clinical efficacy.

Table 1: Baxdrostat Binding Affinity and Selectivity

| Parameter | Value | Target | Method | Reference |

| Ki | 13 nM | CYP11B2 | Biochemical Assay | [Probechem] |

| Selectivity | >100-fold | CYP11B2 vs. CYP11B1 | In vitro enzyme inhibition assay | [5] |

Table 2: In Silico Binding Affinity of Baxdrostat

| Compound | Binding Affinity (kcal/mol) | Target Protein | Computational Method | Reference |

| Baxdrostat | -9.3 | CYP11B2 (4FDH) | Molecular Docking | [6] |

Table 3: Clinical Efficacy of Baxdrostat in Treatment-Resistant Hypertension (BrigHTN Trial)

| Baxdrostat Dose | Change in Systolic Blood Pressure (mmHg) from Placebo | Change in Diastolic Blood Pressure (mmHg) from Placebo | Reference |

| 0.5 mg | -2.7 | - | [2] |

| 1 mg | -8.1 | - | [2] |

| 2 mg | -11.0 | -5.2 | [2][4] |

Experimental Protocols

This section outlines generalized experimental protocols for key assays used in the characterization of aldosterone synthase inhibitors like Baxdrostat. These are based on established methodologies in the field.

Recombinant CYP11B2 Expression and Purification

A robust supply of purified enzyme is essential for structural and functional studies.

Protocol:

-

Gene Synthesis and Cloning: The human CYP11B2 gene is synthesized and cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.[8]

-

Expression: The expression vector is transformed into a suitable host, such as E. coli. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[8]

-

Cell Lysis and Fractionation: Cells are harvested and lysed. The soluble fraction containing the recombinant protein is separated from cell debris by centrifugation.

-

Affinity Chromatography: The soluble fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) to capture the recombinant CYP11B2.

-

Further Purification: The eluted protein may be further purified using ion-exchange and size-exclusion chromatography to achieve high purity.

-

Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity by 50%.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the substrate (e.g., 11-deoxycorticosterone), and the purified recombinant CYP11B2 enzyme.

-

Inhibitor Addition: Varying concentrations of Baxdrostat are added to the reaction mixtures.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of a cofactor (e.g., NADPH) and incubated at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped after a defined time period.

-

Product Quantification: The amount of product (e.g., aldosterone) formed is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: The percentage of inhibition at each Baxdrostat concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Competitive Binding Assay (Ki Determination)

This assay determines the binding affinity (Ki) of an unlabeled inhibitor by measuring its ability to compete with a labeled ligand for binding to the target enzyme.

Protocol:

-

Assay Setup: A reaction is set up containing the purified CYP11B2 enzyme and a known concentration of a labeled ligand that binds to the active site.

-

Addition of Competitor: Increasing concentrations of the unlabeled inhibitor (Baxdrostat) are added to the reaction.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The enzyme-ligand complex is separated from the unbound labeled ligand.

-

Quantification of Bound Labeled Ligand: The amount of bound labeled ligand is quantified.

-

Ki Calculation: The Ki value is calculated from the IC50 value obtained from the competition curve, using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.

Conclusion

Baxdrostat is a highly selective and potent inhibitor of aldosterone synthase with a clear mechanism of action. While the precise three-dimensional structure of its binding interaction with CYP11B2 awaits experimental determination, in silico studies provide a strong foundation for understanding its binding mode. The quantitative data from biochemical and clinical studies consistently demonstrate its efficacy and selectivity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel aldosterone synthase inhibitors. Further structural studies will be invaluable in refining our understanding of Baxdrostat's interactions and in guiding the design of future generations of antihypertensive therapies.

References

- 1. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

Metabolic Pathways of (Rac)-Baxdrostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways of (Rac)-Baxdrostat, a novel aldosterone synthase inhibitor. The information is compiled from publicly available clinical trial data and pharmacokinetic studies.

Core Metabolism and Key Metabolite

This compound undergoes metabolism primarily through oxidation and hydrolysis , followed by Phase 2 conjugation reactions. While a complete, detailed metabolic map from human studies is not yet fully published, a primary circulating metabolite has been identified as CIN-107-M .[1] The parent compound, Baxdrostat, is believed to be the primary contributor to the pharmacological effect due to the lower concentrations of its metabolites.[1]

Quantitative Pharmacokinetic Data

Pharmacokinetic parameters for Baxdrostat and its primary metabolite, CIN-107-M, have been characterized in a Phase 1, randomized, double-blind, multiple ascending dose study in healthy volunteers.

| Parameter | Baxdrostat | CIN-107-M |

| Time to Cmax (Tmax) | ~4 to 24 hours after initial dose on day 1; within 4 hours at steady state (day 10)[1] | Formed ~4 to 24 hours after the initial dose of baxdrostat on day 1 and was typically observed within 4 h at steady state (day 10)[1] |

| Plasma Exposure | Dose-proportional increase[1] | Dose-proportional increase, similar to the parent compound[1] |

| Relative Abundance | - | Represents 8 to 11% of the parent compound based on Cmax,D10 and 10 to 22% of the parent compound based on AUC0-inf[1] |

| Renal Excretion | Approximately 7% of the dose recovered unchanged in urine[1] | - |

Experimental Protocols

The most definitive study on the metabolism of Baxdrostat is the Phase 1 clinical trial NCT05961384, an open-label study of the absorption, metabolism, and excretion of [14C]-Baxdrostat following a single oral dose in healthy male subjects.

Study Design:

A Phase 1, open-label, single-dose study was conducted in eight healthy male subjects aged 18 to 55.[2]

Dosing:

Participants received a single oral dose of 10 mg of [14C]-Baxdrostat.[2]

Sample Collection:

-

Blood, urine, and feces were collected for 9 to 15 days post-dose to measure radioactivity and characterize metabolites.[2]

Analytical Methods:

-

Plasma and urine samples were analyzed to measure concentrations of Baxdrostat and its primary metabolite (CIN-107-M) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

-

The quantifiable ranges for both Baxdrostat and CIN-107-M in plasma and urine were 0.05 to 50 ng/mL (low range) and 5 to 2500 ng/mL (high range).[1]

-

Baxdrostat-d5 and CIN-107-M-d3 were used as internal standards.[1]

Endpoints:

-

Primary endpoints included the determination of the absorption, metabolism, and excretion of [14C]-Baxdrostat.

-

Secondary endpoints included the identification of major metabolites in plasma, urine, and feces.

Signaling and Metabolic Pathways

Based on the available information, the metabolic pathway of Baxdrostat can be generalized as follows:

Caption: Generalized metabolic pathway of this compound.

The primary metabolite, CIN-107-M, is a chiral molecule. Interestingly, while both enantiomers of CIN-107-M show greater selectivity for aldosterone synthase over 11β-hydroxylase, the more potent R enantiomer does not appear to be formed in humans.[1]

Experimental Workflow for Metabolite Identification

The workflow for identifying and characterizing the metabolites of Baxdrostat in the dedicated Phase 1 study (NCT05961384) can be depicted as follows:

Caption: Workflow for Baxdrostat metabolite identification.

Disclaimer: This document is based on publicly available information as of the date of generation. The complete and detailed metabolic profile of this compound may be subject to further elucidation upon the full publication of dedicated metabolism studies.

References

- 1. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study to determine the metabolism and clearance of baxdrostat [astrazenecaclinicaltrials.com]

Methodological & Application

Synthesis Protocol for (Rac)-Baxdrostat for Research Applications

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Baxdrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone.[1][2] Dysregulation of the renin-angiotensin-aldosterone system is implicated in various cardiovascular diseases, including hypertension.[2][3] By selectively inhibiting aldosterone synthase, Baxdrostat offers a targeted therapeutic approach with the potential to treat hypertension and other related conditions.[2][3][4] This document provides a detailed protocol for the laboratory-scale synthesis of racemic Baxdrostat, referred to as (Rac)-Baxdrostat, intended for research and drug development professionals.

Chemical Information

| Compound Name | This compound |

| IUPAC Name | N-(4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide |

| Synonyms | CIN-107 (racemic) |

| CAS Number | 1428652-17-8 (for the (R)-enantiomer) |

| Molecular Formula | C₂₂H₂₅N₃O₂ |

| Molecular Weight | 363.46 g/mol |

| Chemical Structure | (Image of this compound structure) |

Experimental Protocols

The synthesis of this compound is a multi-step process commencing with commercially available starting materials. The overall synthetic workflow is depicted below.

Figure 1. Synthetic workflow for this compound.

Part 1: Synthesis of Racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (Intermediate 3)

This part describes the conversion of the starting ketone to the corresponding racemic amine.

Step 1.1: Oximation of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1)

-

To a solution of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1 ) (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime intermediate (2 ), which is used in the next step without further purification.

Step 1.2: Reduction of the Oxime to the Racemic Amine (3)

-

Dissolve the crude oxime intermediate (2 ) in ethanolic ammonia.

-

Add a catalytic amount of Raney Nickel slurry.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the catalyst through a pad of Celite and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to afford racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (3 ).

Part 2: Synthesis of (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid pinacol ester (Intermediate 6)

This part details the preparation of the boronic ester coupling partner.

-

To a flame-dried flask under an inert atmosphere (e.g., Argon), add 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (4 ) (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous dioxane as the solvent.

-

Degas the mixture with argon for 15 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Heat the reaction mixture to 90°C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with dioxane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid pinacol ester (6 ).

Part 3: Suzuki Coupling and Final Acylation

This final part involves the key carbon-carbon bond formation and the introduction of the propanamide side chain.

Step 3.1: Suzuki Coupling

-

In a reaction vessel, combine racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (3 ) (1.0 eq), (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid pinacol ester (6 ) (1.2 eq), and potassium carbonate (2.5 eq).

-

Add a mixture of dioxane and water (e.g., 4:1 v/v) as the solvent.

-

Degas the mixture with argon for 20 minutes.

-

Add Pd(dppf)Cl₂ (0.05 eq).

-

Heat the reaction mixture to 90°C and stir for 12-18 hours under an inert atmosphere.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain racemic 4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-amine (7 ).

Step 3.2: Acylation to this compound (8)

-

Dissolve the racemic amine (7 ) (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

-

Add triethylamine (Et₃N) (1.5 eq).

-

Slowly add propionyl chloride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography (silica gel, dichloromethane/methanol gradient) or by recrystallization to afford this compound (8 ) as a solid.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield | Analytical Data |

| 1.1 | 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1) | Oxime Intermediate (2) | NH₂OH·HCl, NaOAc, EtOH, Reflux | >90% (crude) | - |

| 1.2 | Oxime Intermediate (2) | Racemic 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (3) | H₂, Raney Ni, NH₃/EtOH | 60-70% | LC-MS, ¹H NMR |

| 2 | 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (4) | Boronic Acid Pinacol Ester (6) | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 90°C | 70-80% | LC-MS, ¹H NMR |

| 3.1 | Intermediate 3 & 6 | Racemic Amine Intermediate (7) | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C | 50-60% | LC-MS, ¹H NMR |

| 3.2 | Racemic Amine Intermediate (7) | This compound (8) | Propionyl chloride, Et₃N, DCM, 0°C to RT | 75-85% | LC-MS, ¹H NMR, ¹³C NMR, HRMS |

Signaling Pathway and Logical Relationships

The synthesis of this compound is a convergent synthesis, where two key intermediates are prepared separately and then combined in a crucial Suzuki coupling reaction, followed by a final functional group manipulation.

Figure 2. Convergent synthesis strategy for this compound.

Disclaimer

This protocol is intended for informational purposes for qualified researchers. The synthesis of this compound involves hazardous materials and should only be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions. The user assumes all responsibility for the safe handling and use of these materials.

References

- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using (Rac)-Baxdrostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Baxdrostat, also known as CIN-107 or RO6836191, is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2][3][4] This enzyme is responsible for the final steps in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance. By selectively targeting CYP11B2, Baxdrostat effectively reduces aldosterone production without significantly impacting the synthesis of cortisol, which is catalyzed by the closely related enzyme 11β-hydroxylase (CYP11B1).[2][3][4] This high selectivity minimizes the risk of off-target effects associated with non-selective aldosterone synthase inhibitors.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the inhibitory activity and selectivity of this compound. The described methods utilize engineered cell lines expressing human CYP11B2 or CYP11B1, as well as the human adrenocortical carcinoma cell line H295R, which endogenously expresses the machinery for steroidogenesis.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against human CYP11B2 and CYP11B1.

| Compound | Target | Assay System | Parameter | Value | Selectivity (CYP11B1/CYP11B2) |

| This compound | Human CYP11B2 | Recombinant human enzyme | Ki | 13 nM[1] | >100-fold[1][5][6] |

| This compound | Human CYP11B1 | Recombinant human enzyme | Ki | >1300 nM (estimated) |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for the cell-based assays.

References

- 1. Baxdrostat (CIN-107, RO6836191) | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

Determining Appropriate (Rac)-Baxdrostat Dosage for Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Baxdrostat (formerly known as RO6836191 and CIN-107) is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2] Its selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, minimizes the risk of off-target hormonal effects.[1][3] Baxdrostat effectively reduces aldosterone production in a dose-dependent manner, making it a promising therapeutic agent for conditions associated with elevated aldosterone levels, such as resistant hypertension and chronic kidney disease.[1][4] This document provides detailed application notes and protocols for determining the appropriate dosage of this compound in preclinical animal studies, with a focus on non-human primate models, for which public data is available.

Mechanism of Action: Aldosterone Synthesis Pathway

Baxdrostat exerts its function by specifically inhibiting the CYP11B2 enzyme. This enzyme is critical for the final steps of aldosterone synthesis in the adrenal gland. By blocking this pathway, Baxdrostat effectively lowers circulating aldosterone levels.

Data from Preclinical Animal Studies

Quantitative Data Summary: Cynomolgus Monkey

The following tables summarize the pharmacodynamic effects of single oral doses of this compound in cynomolgus monkeys following an adrenocorticotropic hormone (ACTH) challenge to stimulate steroidogenesis.[5]

Table 1: Effect of this compound on Plasma Aldosterone and Cortisol Levels in Cynomolgus Monkeys

| Dose (mg/kg) | Aldosterone Reduction (%) | Cortisol Levels |

| 0.035 | ~70% | No change |

| 3 | >80% | No change |

| 30 | ~90% | No change |

Data is approximated from graphical representations in Bogman et al. (2017).[5]

Table 2: Effect of this compound on Aldosterone and Cortisol Precursors in Cynomolgus Monkeys

| Dose (mg/kg) | 11-Deoxycorticosterone (DOC) Increase | 11-Deoxycortisol Increase |

| 0.035 | No significant change | No significant change |

| 3 | No significant change | No significant change |

| 30 | ~600% | ~600% |

Data is approximated from graphical representations in Bogman et al. (2017). The increase in precursors at high doses is an expected consequence of enzymatic inhibition.[5]

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of this compound in cynomolgus monkeys.

Protocol 1: Pharmacodynamic Evaluation of Single Oral Doses of this compound

Objective: To determine the dose-dependent effect of a single oral dose of this compound on ACTH-stimulated aldosterone and cortisol levels.

Animal Model: Cynomolgus Monkeys

Materials:

-

This compound (RO6836191)

-

Vehicle for oral administration (see "Vehicle Preparation" section)

-

Synacthen® (synthetic ACTH)

-

Blood collection tubes (e.g., EDTA-coated)

-

Standard laboratory equipment for oral gavage and blood collection

Experimental Workflow:

Procedure:

-

Animal Acclimation: House animals in accordance with institutional guidelines to allow for acclimation to the study environment.

-

Fasting: Fast animals overnight prior to dosing.

-

Baseline Blood Collection: Collect a pre-dose blood sample from each animal.

-

Drug Administration: Administer this compound via oral gavage at the desired doses (e.g., 0.035, 3, and 30 mg/kg) or vehicle control.[6]

-

ACTH Challenge: One hour after Baxdrostat administration, administer a 0.0145 mg/kg intramuscular injection of Synacthen® to stimulate the adrenal glands.[5]

-

Post-stimulation Blood Collection: Collect serial blood samples at various time points post-ACTH challenge to characterize the hormonal response.

-

Sample Processing and Analysis: Process blood samples to separate plasma. Analyze plasma for concentrations of this compound, aldosterone, cortisol, and their precursors using validated analytical methods (e.g., LC-MS/MS).

Protocol 2: Vehicle Preparation for Oral Administration

As this compound is likely a poorly water-soluble compound, a suitable vehicle is required for oral administration in preclinical studies. While the exact vehicle used in the pivotal monkey studies is not specified, a common approach for such compounds is a suspension or solution in a vehicle like methylcellulose or a lipid-based formulation.

Objective: To prepare a vehicle suitable for the oral delivery of this compound in animal studies.

Example Vehicle (0.5% Methylcellulose):

Materials:

-

Methylcellulose (e.g., 400 cP)

-

Purified water

-

This compound powder

-

Mortar and pestle or homogenizer

-

Stir plate and stir bar

-

Graduated cylinders and beakers

Procedure:

-

Preparation of 0.5% Methylcellulose Solution:

-

Heat approximately one-third of the total required volume of purified water to 80-90°C.

-

Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping.

-

Once the methylcellulose is fully dispersed, add the remaining two-thirds of the water as cold water or ice to bring the temperature down rapidly.

-

Continue stirring until the solution is clear and uniform. Store at 2-8°C.

-

-

Preparation of Baxdrostat Suspension:

-

Calculate the required amount of this compound and vehicle for the desired concentration and total volume.

-

Weigh the appropriate amount of this compound powder.

-

In a mortar, add a small amount of the 0.5% methylcellulose vehicle to the Baxdrostat powder to create a paste. This process, known as levigation, helps to ensure the particles are well-wetted.

-

Gradually add the remaining vehicle in small portions while continuously mixing until a homogenous suspension is achieved.

-

If using a homogenizer, follow the manufacturer's instructions for creating a fine, uniform suspension.

-

-

Administration:

-

Ensure the suspension is well-mixed before each administration to guarantee uniform dosing.

-

Administer the suspension to the animals via oral gavage at the calculated volume based on their body weight.

-

Considerations for Dosage Selection in Other Species

While specific data for rodents is lacking, the following principles can guide initial dose-finding studies:

-

Allometric Scaling: While not a substitute for experimental data, allometric scaling from the established effective doses in monkeys can provide a theoretical starting point for doses in smaller species. However, due to species differences in metabolism and CYP11B2 homology (human-rat homology is only 68%), this should be approached with caution.[1]

-

In Vitro Potency: The in vitro Ki of 13 nmol/L for this compound can be used to guide initial dose selections in studies using animal models with known pharmacokinetic profiles for similar compounds.[1]

-